Home > Products > Screening Compounds P92294 > 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid -

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

Catalog Number: EVT-13774598
CAS Number:
Molecular Formula: C16H19F3N4O2
Molecular Weight: 356.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid, also known as PF-06835919, is a synthetic organic molecule currently under investigation for its potential therapeutic applications, particularly in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound is classified as a ketohexokinase inhibitor, which plays a crucial role in fructose metabolism and is implicated in various metabolic syndromes .

Synthesis Analysis

The synthesis of PF-06835919 involves several key steps:

  1. Formation of the Pyrimidine Intermediate: The process begins with a Suzuki coupling reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with (4-methoxycarbonylphenyl)boronic acid in the presence of a palladium catalyst and sodium carbonate, yielding a chloropyrimidine intermediate.
  2. Azetidine Coupling: Following the formation of the chloropyrimidine, 2-methylazetidine is introduced into the reaction mixture. The reaction is then heated to facilitate the formation of an ester intermediate.
  3. Hydrolysis: The ester intermediate undergoes hydrolysis using sodium hydroxide at elevated temperatures to yield the final acid compound.
  4. Final Modifications: Additional steps may involve coupling the acid compound with various amines to create derivatives suitable for specific therapeutic targets .

This multi-step synthesis highlights the complexity and precision required in developing such bioactive compounds.

Molecular Structure Analysis

The molecular structure of PF-06835919 can be represented by its IUPAC name and chemical formula:

  • IUPAC Name: 2-[(1S,5R)-3-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
  • Chemical Formula: C₁₆H₁₉F₃N₄O₂
  • Molecular Weight: Average 356.349 g/mol

The structure features a complex arrangement of rings and functional groups, including a trifluoromethyl group and an azetidine ring, which are critical for its biological activity .

Chemical Reactions Analysis

PF-06835919 primarily acts as an inhibitor of ketohexokinase, affecting the metabolism of fructose. The mechanism involves competitive inhibition where PF-06835919 binds to the active site of ketohexokinase, preventing fructose from being phosphorylated into fructose-1-phosphate. This inhibition can lead to decreased lipogenesis and improved metabolic profiles in conditions associated with excessive fructose consumption .

Mechanism of Action

The mechanism of action for PF-06835919 revolves around its role as a ketohexokinase inhibitor:

  1. Binding Affinity: The compound exhibits high binding affinity for the ketohexokinase enzyme due to structural compatibility with its active site.
  2. Reduction in Fructose Metabolism: By inhibiting this enzyme, PF-06835919 reduces the conversion of fructose into intermediates that promote lipogenesis, thereby potentially mitigating conditions like NAFLD and NASH.
  3. Clinical Implications: This inhibition has been shown to decrease liver fat accumulation as evidenced by imaging studies in clinical trials .
Physical and Chemical Properties Analysis

PF-06835919 possesses several notable physical and chemical properties:

  • Solubility: The solubility profile is essential for its bioavailability; specific solubility data can be obtained through experimental studies.
  • Stability: The stability under various environmental conditions (pH, temperature) is crucial for its efficacy as a therapeutic agent.

These properties are typically assessed during preclinical development to ensure optimal formulation and delivery methods .

Applications

PF-06835919 is primarily being explored for its therapeutic potential in treating metabolic disorders:

  1. Non-Alcoholic Fatty Liver Disease (NAFLD): Clinical trials are investigating its efficacy in reducing liver fat content.
  2. Non-Alcoholic Steatohepatitis (NASH): As an inhibitor of ketohexokinase, it may provide benefits in managing this more severe form of liver disease.
  3. Metabolic Syndrome: Its role in altering fructose metabolism positions it as a candidate for addressing broader metabolic issues related to obesity and insulin resistance .

Properties

Product Name

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

IUPAC Name

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

InChI

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)

InChI Key

MDUYWDNWFXSMJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.